molecular formula C11H14ClN3O2 B1493295 Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate CAS No. 2098111-35-2

Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate

Cat. No. B1493295
CAS RN: 2098111-35-2
M. Wt: 255.7 g/mol
InChI Key: DKGXYOLBWUNCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is characterized by a five-membered pyrrolidine ring and a six-membered pyrimidine ring . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives have been reported to exhibit anticancer properties . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antimicrobial and Antifungal Applications

Pyrimidine derivatives also show antimicrobial and antifungal activities, making them useful in the development of new antibiotics and antifungal agents.

Cardiovascular Agents and Antihypertensive Applications

Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives . They can help manage blood pressure and treat heart-related conditions.

Anti-Inflammatory and Analgesic Applications

These compounds have been reported to exhibit anti-inflammatory and analgesic activities , which can be useful in the treatment of pain and inflammation.

Antidiabetic Applications

Pyrimidine derivatives have been used in the treatment of diabetes , potentially offering a new approach to managing this widespread disease.

Antiviral Applications

Some pyrimidine derivatives have shown anti-HIV activities , suggesting potential use in the treatment of HIV and other viral infections.

Neuroprotective Applications

Certain pyrimidine derivatives have shown neuroprotective effects , which could be beneficial in the treatment of neurodegenerative diseases.

Use in Drug Discovery

Pyrrolidine, a structural component of the compound , is a versatile scaffold used in drug discovery . It has been used to synthesize various pharmacologically active compounds, including selective androgen receptor modulators (SARMs) .

properties

IUPAC Name

ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-2-17-11(16)8-3-4-15(6-8)10-5-9(12)13-7-14-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGXYOLBWUNCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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